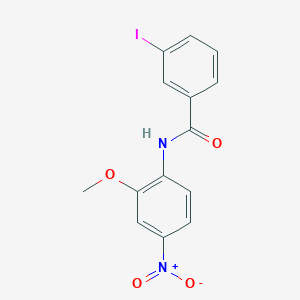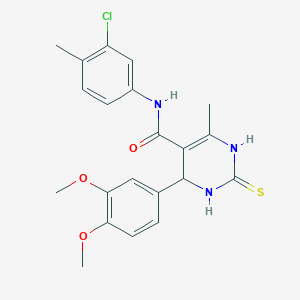![molecular formula C15H11N3O3S B5203748 methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate](/img/structure/B5203748.png)
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, also known as BTA-M, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate is not fully understood. However, studies have suggested that methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate exerts its biological activity by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit various biochemical and physiological effects, including:
1. Inducing apoptosis: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
2. Inhibiting cell proliferation: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to inhibit the proliferation of cancer cells by blocking the cell cycle.
3. Modulating immune response: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to modulate the immune response by regulating the production of cytokines.
実験室実験の利点と制限
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has several advantages and limitations for lab experiments, including:
Advantages:
1. High purity: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized with high purity, which ensures the reproducibility of results.
2. Low toxicity: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit low toxicity, which makes it a safe compound to work with.
3. Easy synthesis: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized using a one-pot reaction, which makes it easy to produce in large quantities.
Limitations:
1. Limited solubility: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has limited solubility in water, which can make it difficult to work with in aqueous solutions.
2. Limited stability: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to be unstable in the presence of light and air, which can affect its biological activity.
3. Limited bioavailability: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to have limited bioavailability, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, including:
1. Development of novel derivatives: The synthesis of novel derivatives of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate could lead to the discovery of compounds with improved biological activity.
2. Investigation of the mechanism of action: Further studies are needed to elucidate the mechanism of action of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, which could provide insights into its potential therapeutic applications.
3. In vivo studies: In vivo studies are needed to evaluate the pharmacokinetics and pharmacodynamics of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, which could provide valuable information for its clinical development.
4. Combination therapy: The combination of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate with other anticancer drugs could lead to the development of more effective cancer treatments.
Conclusion:
methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate as a therapeutic agent.
合成法
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate can be synthesized using a one-pot reaction of 2-aminobenzoic acid, methyl chloroformate, and 1,2,3-benzothiadiazole-5-carboxylic acid in the presence of triethylamine and dichloromethane. The reaction yields methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate as a white powder, which can be purified using column chromatography.
科学的研究の応用
Methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research, including:
1. Anticancer: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway.
2. Antibacterial: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to exhibit antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
3. Antifungal: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been shown to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
4. Antioxidant: methyl 2-[(1,2,3-benzothiadiazol-5-ylcarbonyl)amino]benzoate has been found to possess antioxidant activity, which can protect cells from oxidative damage.
特性
IUPAC Name |
methyl 2-(1,2,3-benzothiadiazole-5-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-13-12(8-9)17-18-22-13/h2-8H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNILRDLOFEEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2,3-benzothiadiazole-5-amido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5203668.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)azepane](/img/structure/B5203687.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203696.png)

![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203715.png)
![2,4-dichloro-5-{[(4-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5203727.png)

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)


![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)